N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine
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Overview
Description
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine is an organic compound that features a bromobenzyl group attached to an ethanamine backbone with a methylsulfonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine typically involves the reaction of 4-bromobenzyl chloride with 2-(methylsulfonyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromobenzyl)ethanamine: Lacks the methylsulfonyl group, which may result in different chemical reactivity and biological activity.
N-(4-Chlorobenzyl)-2-(methylsulfonyl)ethanamine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
N-(4-Methylbenzyl)-2-(methylsulfonyl)ethanamine: Contains a methyl group instead of bromine, leading to different steric and electronic properties.
Uniqueness
N-(4-Bromobenzyl)-2-(methylsulfonyl)ethanamine is unique due to the presence of both the bromobenzyl and methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H14BrNO2S |
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Molecular Weight |
292.19 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-2-methylsulfonylethanamine |
InChI |
InChI=1S/C10H14BrNO2S/c1-15(13,14)7-6-12-8-9-2-4-10(11)5-3-9/h2-5,12H,6-8H2,1H3 |
InChI Key |
PRTBNWCIXMZFRK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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